Thiophene, 2-(4-nitrophenyl)-5-phenyl-
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Overview
Description
Thiophene, 2-(4-nitrophenyl)-5-phenyl- is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of a nitrophenyl group at the second position and a phenyl group at the fifth position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(4-nitrophenyl)-5-phenyl- can be achieved through various synthetic routes. One common method involves the Suzuki coupling reaction, where 1-iodo-4-nitrobenzene reacts with 2-thiopheneboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere using tetrahydrofuran as the solvent at room temperature.
Another method involves the reaction of substituted buta-1-enes with potassium sulfide, which enables an atom-economical and transition-metal-free synthesis of thiophenes . This method involves the cleavage of multiple C-H bonds and can also be used for the synthesis of thiophenes from 1,4-diaryl-1,3-dienes.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(4-nitrophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
Thiophene, 2-(4-nitrophenyl)-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in various diseases due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Thiophene, 2-(4-nitrophenyl)-5-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
Thiophene, 2-(4-nitrophenyl)-5-phenyl- is unique due to the presence of both a nitrophenyl and a phenyl group, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
51776-05-7 |
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Molecular Formula |
C16H11NO2S |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-phenylthiophene |
InChI |
InChI=1S/C16H11NO2S/c18-17(19)14-8-6-13(7-9-14)16-11-10-15(20-16)12-4-2-1-3-5-12/h1-11H |
InChI Key |
BTOFUQVKQBHYQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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